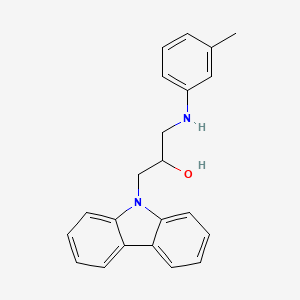

1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol: is an organic compound that features a carbazole moiety linked to a tolylamino group through a propanol chain. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol typically involves the following steps:

Formation of the Carbazole Derivative: The carbazole moiety can be synthesized through various methods, such as the Buchwald-Hartwig amination or the Ullmann reaction, which involve the coupling of an aryl halide with an amine.

Attachment of the Propanol Chain: The carbazole derivative is then reacted with a suitable alkylating agent, such as 3-chloropropanol, under basic conditions to form the propanol chain.

Introduction of the Tolylamino Group: The final step involves the reaction of the intermediate with m-toluidine under acidic or basic conditions to introduce the tolylamino group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of high-throughput reactors, catalysts, and solvents to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to scale up the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group (if present) in the tolylamino moiety can be reduced to an amine.

Substitution: The aromatic rings in the carbazole and tolylamino groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol has several scientific research applications, including:

Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol depends on its specific application:

Organic Electronics: Functions as a hole-transport material by facilitating the movement of positive charge carriers (holes) through the device.

Pharmaceuticals: May interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparación Con Compuestos Similares

1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol can be compared with other similar compounds, such as:

1-(9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol: Similar structure but with a para-tolylamino group instead of a meta-tolylamino group.

1-(9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol: Similar structure but with a phenylamino group instead of a tolylamino group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its electronic properties and reactivity.

Actividad Biológica

1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol is a compound of increasing interest in the fields of organic chemistry and pharmacology due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C22H24N2O. Its structure features a carbazole moiety, which is known for its electron-rich properties and ability to participate in various chemical reactions. The presence of the m-tolylamino group enhances its biological activity by potentially influencing interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.

- Receptor Modulation : The structural features suggest potential interactions with neurotransmitter receptors, possibly influencing signaling pathways related to mood and cognition.

Case Studies and Experimental Data

- Acetylcholinesterase Inhibition : A study demonstrated that derivatives of carbazole, including this compound, exhibited significant AChE inhibitory activity. The IC50 values were reported in the micromolar range, indicating potential therapeutic applications in cognitive enhancement and neuroprotection .

- Fluorescence Properties : Research indicates that carbazole derivatives display fluorescence due to π–π stacking interactions. This property can be exploited in bioimaging and as fluorescent probes in biological assays .

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could help mitigate oxidative stress in cells—an important factor in aging and various diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol | Structure | Moderate AChE inhibition |

| 1-(9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol | Structure | Low AChE inhibition |

The structural differences in the tolyl groups significantly influence their biological activities, illustrating the importance of molecular configuration.

Propiedades

IUPAC Name |

1-carbazol-9-yl-3-(3-methylanilino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O/c1-16-7-6-8-17(13-16)23-14-18(25)15-24-21-11-4-2-9-19(21)20-10-3-5-12-22(20)24/h2-13,18,23,25H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNOBBMQWHEDQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.